methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate
Description
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S2/c1-19-15(18)12-9(11-5-3-7-21-11)8-22-14(12)16-13(17)10-4-2-6-20-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOFJYFVCDNFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives with furan-2-carbonyl chloride under basic conditions, followed by esterification with methanol . The reaction conditions often require the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of advanced catalytic systems, such as ZrO2 catalysts, can optimize the reaction conditions and improve the selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, iodine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives .
Scientific Research Applications
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular targets. For example, it has been shown to inhibit FIH-1, leading to the activation of hypoxia-inducible factors (HIFs). This activation results in the expression of genes that help cells adapt to low oxygen conditions . The molecular pathways involved include the stabilization of HIF-α and the subsequent transcriptional activation of hypoxia-responsive genes .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan ring and exhibit similar chemical reactivity.
Thiophene-2-carbonyl derivatives: These compounds contain the thiophene ring and are used in similar applications.
Uniqueness
methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is unique due to its combination of both furan and thiophene rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and effectiveness in various applications, making it a valuable compound in scientific research .
Biological Activity
Methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed review of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bithiophene core with a furan amide substituent and a carboxylate group. Its molecular formula is , and it is characterized by the following structural components:
- Bithiophene Ring : Provides electronic properties conducive to biological interactions.
- Furan Amide Group : Enhances solubility and potential bioactivity.
- Carboxylate Group : Facilitates interactions with biological targets.
This compound interacts with various molecular targets, influencing cellular pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : It may bind to specific receptors, altering their activity and affecting downstream signaling pathways.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing furan and thiophene groups have shown the ability to reduce inflammation in various animal models.
- Case Study : A study on 4,5-diaryl 3(2H)furanones demonstrated an anti-inflammatory effect with a reduction in paw edema by 54% at a dose of 0.01 mmol/kg . Such findings suggest that this compound may exhibit similar properties.
Cytotoxicity Against Cancer Cells
The compound's potential as an anticancer agent is also noteworthy. Its structural analogs have been evaluated for cytotoxicity against various cancer cell lines.
- Case Study : In vitro studies on related compounds showed IC50 values ranging from 7.5 μM to 10 μM against MCF-7 (breast cancer) and HSC-3 (oral cancer) cells, indicating significant cytotoxic effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-(furan-2-amido)benzoate | Lacks thiophene ring | Moderate anti-inflammatory effects |
| Methyl 3-(furan-2-amido)thiophene-2-carboxylate | Contains thiophene but different substituents | Significant cytotoxicity against cancer cells |
Pharmacological Applications
The unique structure of this compound positions it as a candidate for various pharmacological applications:
- Anti-inflammatory Drugs : Due to its potential COX inhibition.
- Anticancer Agents : Based on observed cytotoxicity against cancer cell lines.
- Organic Electronics : Its electronic properties may allow applications in organic semiconductor development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
